6-Methyluridine

Overview

Description

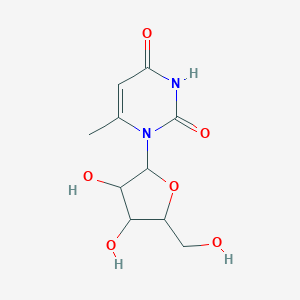

6-Methyluridine is a modified nucleoside derived from uridine, where a methyl group is attached to the sixth carbon of the uracil base. This modification alters the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology.

Mechanism of Action

Target of Action

6-Methyluridine, also known as Uridine, 6-methyl-, is a uridine analogue Uridine, the compound it is derived from, plays a pivotal role in various biological processes . It is involved in nucleic acid synthesis and is critical to glycogen synthesis through the formation of uridine diphosphate glucose .

Mode of Action

It is known that uridine and its analogs can regulate protein modification and affect its function . This is achieved through the promotion of the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation .

Biochemical Pathways

This compound, as a uridine analogue, is likely involved in similar biochemical pathways as uridine. Uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), and it promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Pharmacokinetics

This includes the absorption of the drug from its site of administration, its distribution throughout the body, its metabolism or conjugation, and its excretion from the body .

Result of Action

Uridine, the compound it is derived from, has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link of uridine dysregulation and metabolic disorders .

Biochemical Analysis

Biochemical Properties

6-Methyluridine, being an analogue of uridine, shares many of its biochemical properties . Uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . It enters cells through nucleoside transporter .

Cellular Effects

This compound, like uridine, has potential antiepileptic effects . Its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .

Molecular Mechanism

It is known that uridine, to which this compound is an analogue, is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .

Temporal Effects in Laboratory Settings

It is known that uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .

Preparation Methods

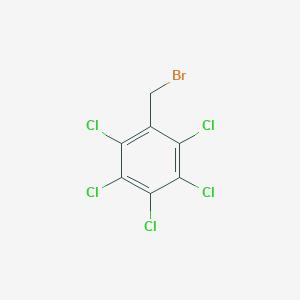

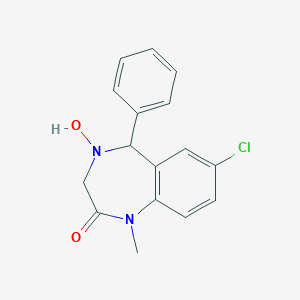

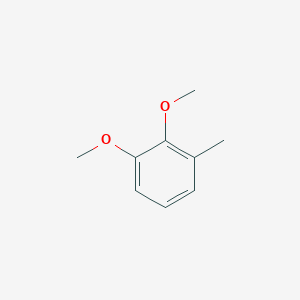

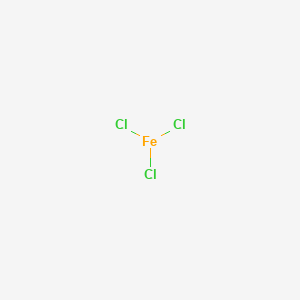

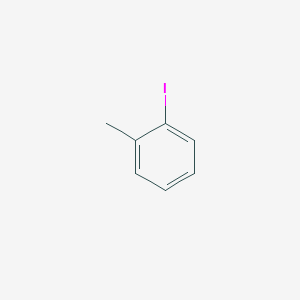

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyluridine typically involves the N-glycosylation of silylated 6-methyluracil with 1’,2’,3’,5’-tetra-O-acetylribose using trimethylsilyl trifluoromethanesulfonate as a catalyst

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Methyluridine undergoes various chemical reactions, including:

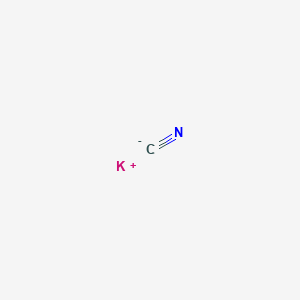

Alkylation: The compound can be alkylated at the nitrogen or oxygen atoms under basic conditions.

Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, although these reactions are less common.

Substitution: Substitution reactions, particularly at the methyl group, are possible under specific conditions.

Common Reagents and Conditions:

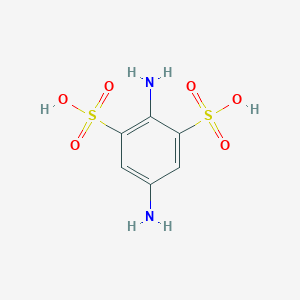

Oxidizing Agents: Various oxidizing agents can be used to modify the uracil base.

Major Products:

6-ω-Alkenyluridines: These are key intermediates in the synthesis of antiviral and antitumor cyclonucleosides.

Scientific Research Applications

6-Methyluridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its role in RNA modifications and its impact on gene expression.

Medicine: this compound derivatives are explored for their potential antiviral and antitumor activities.

Industry: It is used in the development of new biocides and antiseptics.

Comparison with Similar Compounds

5-Methyluridine: Another methylated uridine derivative, but with the methyl group at the fifth position.

6-Azauridine: A compound with a nitrogen atom replacing the carbon at the sixth position of uridine.

Comparison:

Uniqueness: 6-Methyluridine is unique due to its specific methylation pattern, which can lead to distinct biological activities compared to other methylated uridines.

Biological Activity: While 5-Methyluridine is known for its role in tRNA and rRNA modifications, this compound’s unique structure makes it a valuable tool for studying RNA dynamics and developing therapeutic agents.

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h2,5,7-9,13,15-16H,3H2,1H3,(H,11,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGZYGMLGVQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937277 | |

| Record name | 4-Hydroxy-6-methyl-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16710-13-7 | |

| Record name | 6-Methyluridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-methyl-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)

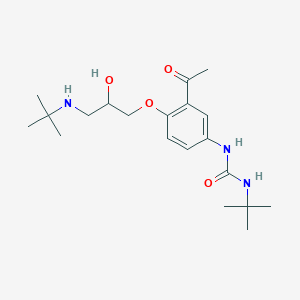

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)